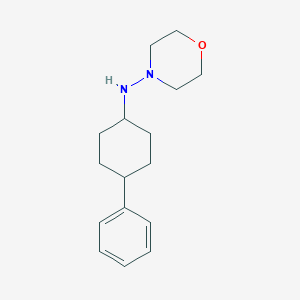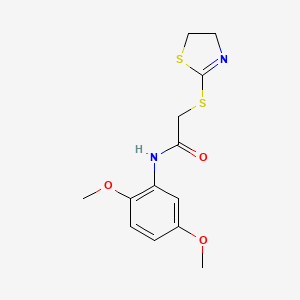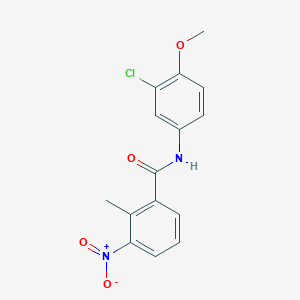
N-(4-phenylcyclohexyl)-4-morpholinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenylcyclohexyl)-4-morpholinamine, also known as PCP or angel dust, is a synthetic dissociative drug that was first developed in the 1950s. It was initially used as a surgical anesthetic, but its use was discontinued due to its severe side effects. PCP is now a controlled substance and is used recreationally for its hallucinogenic effects. However, PCP has also been the subject of scientific research due to its potential therapeutic applications.
作用機序
N-(4-phenylcyclohexyl)-4-morpholinamine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. N-(4-phenylcyclohexyl)-4-morpholinamine binds to the phencyclidine (N-(4-phenylcyclohexyl)-4-morpholinamine) site on the NMDA receptor, preventing the binding of glutamate and the subsequent activation of the receptor. This results in the inhibition of NMDA receptor-mediated neurotransmission, leading to the dissociative and hallucinogenic effects of N-(4-phenylcyclohexyl)-4-morpholinamine.
Biochemical and Physiological Effects
N-(4-phenylcyclohexyl)-4-morpholinamine has a range of biochemical and physiological effects, including altered perception, dissociation, and hallucinations. It can also cause profound changes in mood and behavior, including agitation, aggression, and paranoia. N-(4-phenylcyclohexyl)-4-morpholinamine has been shown to increase dopamine release in the brain, which may contribute to its reinforcing effects and potential for abuse.
実験室実験の利点と制限
N-(4-phenylcyclohexyl)-4-morpholinamine has several advantages for use in lab experiments. Its potent and selective action on the NMDA receptor makes it a useful tool for studying the role of this receptor in brain function and disease. N-(4-phenylcyclohexyl)-4-morpholinamine has also been used to induce schizophrenia-like symptoms in animal models, providing insights into the underlying mechanisms of this disorder.
However, N-(4-phenylcyclohexyl)-4-morpholinamine also has several limitations for lab experiments. Its high potency and potential for abuse make it difficult to control dosing and ensure the safety of researchers. N-(4-phenylcyclohexyl)-4-morpholinamine can also produce unpredictable and potentially dangerous behavioral effects, making it difficult to interpret results.
将来の方向性
There are several future directions for research on N-(4-phenylcyclohexyl)-4-morpholinamine. One area of interest is the development of new drugs that target the NMDA receptor, with the goal of producing therapeutic effects without the side effects and potential for abuse associated with N-(4-phenylcyclohexyl)-4-morpholinamine. Another area of interest is the use of N-(4-phenylcyclohexyl)-4-morpholinamine as a tool for studying the neural basis of consciousness and the nature of subjective experience. Finally, further research is needed to understand the long-term effects of N-(4-phenylcyclohexyl)-4-morpholinamine use and abuse on brain function and behavior.
合成法
The synthesis of N-(4-phenylcyclohexyl)-4-morpholinamine involves the reaction of piperidine with cyclohexanone to form the intermediate cyclohexylidenepiperidine. This intermediate is then reacted with phenylmagnesium bromide to form the final product, N-(4-phenylcyclohexyl)-4-morpholinamine. The synthesis of N-(4-phenylcyclohexyl)-4-morpholinamine is complex and requires careful control of reaction conditions to obtain high yields and purity.
科学的研究の応用
N-(4-phenylcyclohexyl)-4-morpholinamine has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its ability to treat depression, anxiety, and post-traumatic stress disorder (PTSD). N-(4-phenylcyclohexyl)-4-morpholinamine has also been studied for its potential use in the treatment of chronic pain and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(4-phenylcyclohexyl)morpholin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-18-10-12-19-13-11-18/h1-5,15-17H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLHZZGZTNGMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylcyclohexyl)-4-morpholinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-mercapto-3-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5786018.png)

![4-iodo-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5786041.png)

![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)
![N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5786068.png)
![4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde](/img/structure/B5786072.png)
![N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B5786077.png)

![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)

